molecular formula C8H7NOS B1425917 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 37986-04-2

5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No. B1425917
CAS RN: 37986-04-2
M. Wt: 165.21 g/mol
InChI Key: JAFYEZHFGJPUDV-UHFFFAOYSA-N
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Description

5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 . It is also known by other synonyms such as Thieno[3,2-b]pyridin-7(4H)-one, 5-methyl- .


Molecular Structure Analysis

The InChI code for 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is 1S/C8H7NOS/c1-5-6-4-7(10)9-8(11)3-2-6/h2-4H,1H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Pyridine-2(1H)-thione and Fused Nitrogen/Sulfur Heterocyclic Derivatives: 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is synthesized from various compounds and used in creating a range of thieno[2,3-b]-pyridine derivatives. These derivatives serve as precursors for further chemical synthesis, demonstrating the compound's role in heterocyclic synthesis (Elneairy, 2010).

Antimicrobial Evaluation

  • Antimicrobial Properties of Thienopyridine Derivatives: Research indicates that some derivatives of 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Rateb et al., 2011).

Photophysical Studies for Antitumor Applications

  • Fluorescence in Antitumor Compounds: The photophysical properties (absorption and fluorescence) of certain thienopyridine derivatives are studied in different solvents, with a focus on their potential as antitumor compounds. This highlights the use of 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one derivatives in medical research and drug development (Carvalho et al., 2013).

Novel Synthesis Techniques

  • One-pot and Step-wise Synthesis: The compound is used in the development of novel synthetic techniques, like one-pot and step-wise synthesis methods for creating thieno[3,2-c]pyridin-4-ones, further emphasizing its versatility in chemical synthesis (Sahu et al., 2016).

Synthesis of Fluorescent Compounds

  • Synthesis of Fluorescent Thieno[3,2- b]pyridine-5(4 H)-ones: This research focuses on synthesizing and analyzing the photophysical properties of fluorescent thieno[3,2-b]pyridine derivatives. Such compounds have potential applications in fields like bioimaging and sensor technology (Sung et al., 2018).

Safety And Hazards

The safety information for 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . Therefore, future research may focus on exploring the potential applications of these compounds in medicine and other fields. Additionally, new synthetic approaches to these compounds may also be developed .

properties

IUPAC Name

5-methyl-4H-thieno[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-7(10)8-6(9-5)2-3-11-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYEZHFGJPUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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